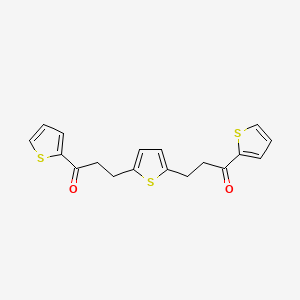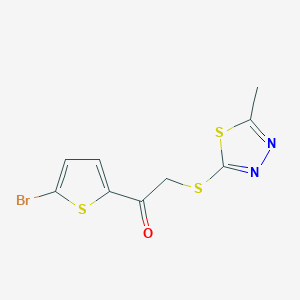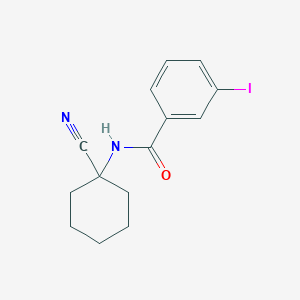![molecular formula C7H3BrClNS B14903286 5-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B14903286.png)
5-Bromo-4-chlorothieno[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chlorothieno[2,3-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by the presence of both bromine and chlorine atoms attached to a thienopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chlorothieno[2,3-b]pyridine typically involves the bromination and chlorination of thienopyridine derivatives. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and solvents like 1,4-dioxane or acetone .
Industrial Production Methods
Industrial production of this compound often involves scalable and robust synthetic routes. These methods rely on standard laboratory equipment and avoid the use of chromatography for purification. The process typically includes multiple steps such as the Gewald reaction, pyrimidone formation, bromination, and chlorination .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chlorothieno[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like boronic acids in Suzuki coupling reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Suzuki Coupling: This reaction involves the use of boronic acids and palladium catalysts to substitute the halogen atoms with aryl or alkyl groups.
Base and Solvent: Potassium carbonate (K2CO3) and solvents like 1,4-dioxane or acetone are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted thienopyridine derivatives, which can have different functional groups attached to the thienopyridine core .
Scientific Research Applications
5-Bromo-4-chlorothieno[2,3-b]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antimicrobial agents.
Material Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and is used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chlorothieno[2,3-b]pyridine is primarily related to its ability to interact with specific molecular targets and pathways. For example, in medicinal chemistry, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways involved in disease processes . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-chlorothieno[2,3-d]pyrimidine:
3-Bromo-5-chlorothieno[3,2-b]pyridine: Another related compound with different positioning of the bromine and chlorine atoms.
Uniqueness
Its ability to undergo various substitution reactions and its use as a building block in medicinal chemistry and material science highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C7H3BrClNS |
|---|---|
Molecular Weight |
248.53 g/mol |
IUPAC Name |
5-bromo-4-chlorothieno[2,3-b]pyridine |
InChI |
InChI=1S/C7H3BrClNS/c8-5-3-10-7-4(6(5)9)1-2-11-7/h1-3H |
InChI Key |
YXMGOQGGXONFGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=NC=C(C(=C21)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-cyclohexyl-11-methyl-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14903204.png)
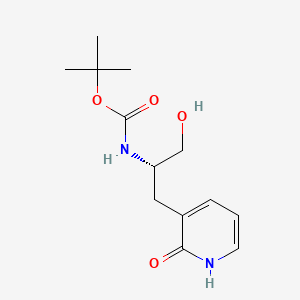
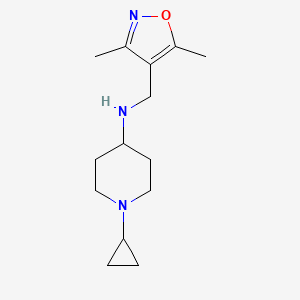

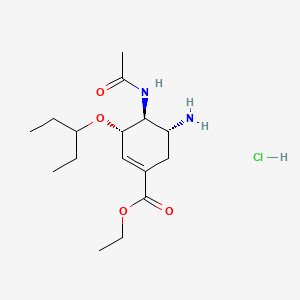
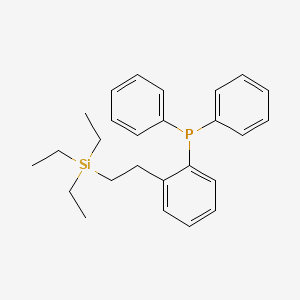
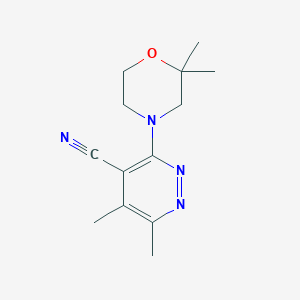
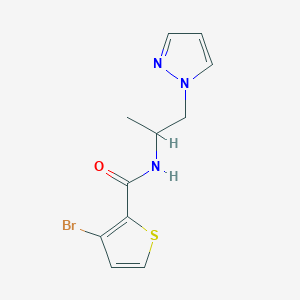
![(2S,3Z,5S)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14903259.png)
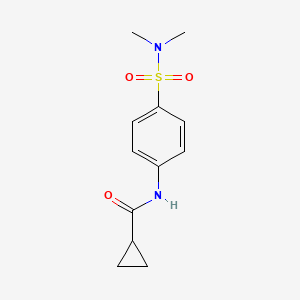
![(5AS,10bR)-9-nitro-2-(2,4,6-trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B14903270.png)
